molecular formula C28H31N5OS B11180478 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide

Cat. No.: B11180478
M. Wt: 485.6 g/mol
InChI Key: DYCBMLRPQNHPLO-UHFFFAOYSA-N
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Description

N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzyl group, a cyano group, and a benzylic piperazine moiety

Preparation Methods

The synthesis of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, toluene), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2-mediated phosphorylation events, which are crucial for cell cycle regulation.

Comparison with Similar Compounds

N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE lies in its specific structural features, such as the presence of both benzyl and piperazine moieties, which contribute to its distinct biological activities.

Properties

Molecular Formula

C28H31N5OS

Molecular Weight

485.6 g/mol

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide

InChI

InChI=1S/C28H31N5OS/c29-17-25-24-11-12-33(19-23-9-5-2-6-10-23)20-26(24)35-28(25)30-27(34)21-32-15-13-31(14-16-32)18-22-7-3-1-4-8-22/h1-10H,11-16,18-21H2,(H,30,34)

InChI Key

DYCBMLRPQNHPLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4)C#N)CC5=CC=CC=C5

Origin of Product

United States

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